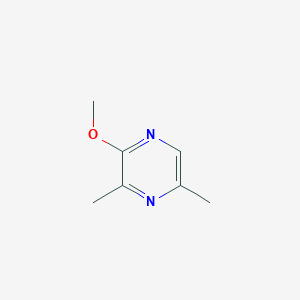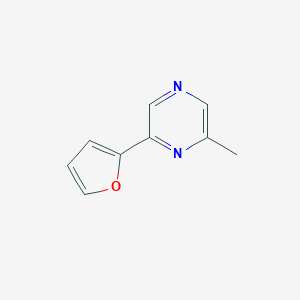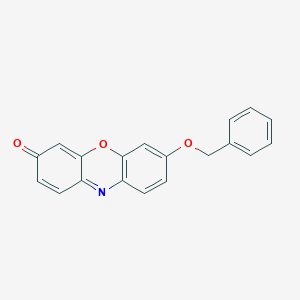
Resorufin benzyl ether
Overview
Description
- This compound serves as a substrate for the cytochrome P450 (CYP) enzyme, specifically CYP3A4 .
- Upon enzymatic cleavage, resorufin is released, and it exhibits excitation/emission maxima at 570/580 nm .
Resorufin benzyl ether: is a fluorescent enzyme substrate commonly used in research and drug discovery. Its chemical structure is .
Mechanism of Action
Target of Action
Resorufin benzyl ether, also known as Benzyloxyresorufin, primarily targets the cytochrome P450 (CYP)3A4 . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
This compound acts as a fluorometric probe and a substrate for CYP3A4 . It interacts with the enzyme, and upon enzyme cleavage, resorufin is released . This interaction results in changes that can be detected through fluorescence signals .
Biochemical Pathways
The interaction of this compound with CYP3A4 is part of the broader cytochrome P450 enzyme system, which is involved in the metabolic oxidation of various chemical compounds . The cleavage of this compound by CYP3A4 leads to the release of resorufin, which can be detected due to its fluorescence .
Pharmacokinetics
It is typically used near its apparent km value of 30 µm to screen the inhibition/activation potential of test compounds, predict potential drug-drug interactions, or monitor other cyp450 activities .
Result of Action
The cleavage of this compound by CYP3A4 results in the release of resorufin . Resorufin is a fluorophore that exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . This makes it possible to detect various biological molecules in situ and in real-time .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the fluorescence of resorufin is pH-dependent . Below the pKa (~6.0), the absorption shifts to 480 nm, and both the molar absorptivity and fluorescence quantum yield are markedly lower . Additionally, resorufin is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol .
Biochemical Analysis
Biochemical Properties
Resorufin Benzyl Ether plays a significant role in biochemical reactions. It has been used as a fluorescent enzyme substrate, particularly for CYP450-linked enzymes . The nature of its interaction with these enzymes is through its ability to produce quantitative fluorescence signals, which can be obtained through a handheld digital microscope and an image analysis software .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed through its role as a fluorescent probe. It aids in the detection of various biological molecules in situ and in real-time, offering high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its high fluorescence quantum yield and pronounced ability in both fluorescence and colorimetric analysis . It interacts with various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .
Temporal Effects in Laboratory Settings
Its stability and degradation, as well as any long-term effects on cellular function, can be observed through its consistent performance as a fluorescent probe .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its use as a fluorescent probe suggests that it may have threshold effects, with its fluorescence intensity varying depending on the concentration .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with CYP450-linked enzymes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily facilitated by its role as a fluorescent probe. It is yet to be determined whether it interacts with any specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are primarily observed through its role as a fluorescent probe. It is yet to be determined whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes: Resorufin benzyl ether can be synthesized through various methods. One common approach involves the reaction of resorufin (7-hydroxy-3H-phenoxazin-3-one) with benzyl bromide or benzyl chloride.
Reaction Conditions: The reaction typically occurs under basic conditions, such as using potassium carbonate (K₂CO₃) as a base in an organic solvent (e.g., dimethyl sulfoxide, DMSO).
Industrial Production: Although not widely produced industrially, researchers often prepare it in the lab for specific applications.
Chemical Reactions Analysis
Reactions: Resorufin benzyl ether can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product is resorufin, which exhibits strong fluorescence.
Scientific Research Applications
Biochemical Assays: Resorufin benzyl ether is widely used to assess CYP3A4 enzyme activity. Researchers employ it near its apparent to screen potential inhibitors or activators.
Drug-Drug Interaction Prediction: By monitoring CYP450 activities, it helps predict drug interactions.
Other CYP450 Activities: Beyond CYP3A4, it can be used to study other CYP450 isoforms.
Comparison with Similar Compounds
Uniqueness: Resorufin benzyl ether’s uniqueness lies in its boronate-modified structure, enabling self-immolation for ONOO⁻ detection.
Similar Compounds: While this compound stands out, other resorufin derivatives (e.g., resorufin itself) share similar fluorescence properties.
Properties
IUPAC Name |
7-phenylmethoxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZRYTITWLGTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236553 | |
| Record name | Benzyloxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87687-02-3 | |
| Record name | Benzyloxyresorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyloxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Benzyloxyresorufin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



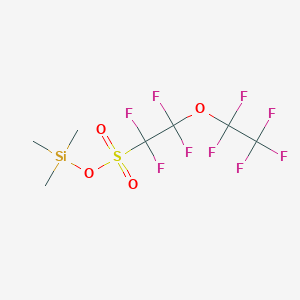

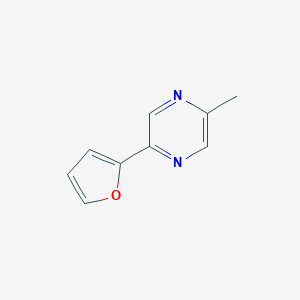


![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)
